Methyl 3-(trifluoromethoxy)benzoylformate
Description
Properties
IUPAC Name |
methyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-3-2-4-7(5-6)17-10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFAHNCBRWZYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanide Hydrolysis-Esterification One-Pot Method
The one-pot synthesis of methyl benzoylformate from benzoyl cyanide, as described in CN103408424A, offers a template for adapting to the trifluoromethoxy variant. This method involves:
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Reaction of 3-(trifluoromethoxy)benzoyl cyanide with methanol, water, and a halogen salt catalyst (e.g., NaCl).
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Dropwise addition of concentrated sulfuric acid to facilitate simultaneous hydrolysis and esterification.
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Post-treatment via salt separation and neutralization to isolate the crude product.
Key Parameters (extrapolated from CN103408424A):
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Molar ratio of cyanide to methanol: 1:1.5–3 (optimal 1:2).
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Catalyst loading: 0.1–0.4 equivalents (optimal 0.2–0.3).
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Temperature: 60–90°C during reflux.
Hypothetical Yield : 85–90% (based on analogous benzoylformate syntheses).
Esterification of 3-(Trifluoromethoxy)benzoylformic Acid
Direct esterification of the pre-formed acid with methanol under acidic conditions is a plausible route:
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Synthesis of 3-(trifluoromethoxy)benzoylformic acid via oxidation of 3-(trifluoromethoxy)acetophenone using KMnO₄ or CrO₃.
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Esterification with methanol and H₂SO₄ at 60–80°C.
Challenges :
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The trifluoromethoxy group may destabilize intermediates during oxidation.
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Acid-sensitive substrates require controlled reaction conditions.
Friedel-Crafts Acylation Followed by Esterification
A multi-step approach could involve:
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Friedel-Crafts acylation of trifluoromethoxybenzene with oxalyl chloride to form 3-(trifluoromethoxy)benzoyl chloride.
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Reaction with methyl glycolate to yield the target ester.
Limitations :
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Low regioselectivity during acylation.
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Purification challenges due to byproducts.
Reaction Optimization and Catalytic Systems
Catalyst Screening
Data from CN103408424A emphasizes the role of halogen salts (e.g., NaCl, NaBr) in accelerating cyanide hydrolysis. For the trifluoromethoxy variant, phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactions.
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., dichloroethane) enhance solubility of fluorinated intermediates (as seen in CN108911989B).
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Optimal temperature ranges (60–90°C) balance reaction rate and byproduct formation.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst | Yield (Hypothetical) | Key Challenges |
|---|---|---|---|---|
| One-Pot Cyanide Hydrolysis | 3-(TFMO)benzoyl cyanide | NaCl/H₂SO₄ | 85–90% | Cyanide availability |
| Direct Esterification | 3-(TFMO)benzoylformic acid | H₂SO₄ | 70–75% | Acid stability |
| Friedel-Crafts Acylation | Trifluoromethoxybenzene | AlCl₃ | 50–60% | Regioselectivity, purification |
TFMO = trifluoromethoxy
Challenges in Trifluoromethoxy Group Introduction
The trifluoromethoxy group’s electronegativity complicates electrophilic substitution and metal-catalyzed reactions:
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Nitration : Deactivation of the aromatic ring necessitates harsh conditions, risking side reactions.
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Reductive Amination : Pd/C-catalyzed hydrogenation (as in CN108911989B) may require modified pressures (4–6 kg H₂) to preserve the group.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethoxy)benzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of different substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(trifluoromethoxy)benzoylformate serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to modify biological properties makes it suitable for developing drugs that target specific biological pathways. The trifluoromethoxy group enhances lipophilicity, improving membrane permeability and bioavailability, which are crucial for drug efficacy.
- Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been found to affect the activity of α-hydroxyacid oxidases, which could lead to therapeutic applications in disease treatment.
Agrochemical Applications
In the agricultural sector, this compound is utilized in the synthesis of herbicides and pesticides. The compound's reactivity allows for the development of agrochemicals that are more effective against pests while minimizing environmental impact.
- Case Study: Synthesis of Herbicides
The compound has been employed as a precursor for synthesizing novel herbicides that exhibit enhanced selectivity and potency against target weeds while reducing harm to non-target species.
Material Science
The compound is also being explored for applications in materials science, particularly in developing advanced materials with specific properties. Its unique structure allows for modifications that can lead to materials with desirable mechanical or thermal characteristics.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis; enhances bioavailability and potency |
| Agrochemicals | Precursor for herbicides and pesticides; improves effectiveness against target pests |
| Material Science | Development of advanced materials; modifications for specific mechanical or thermal properties |
Mechanism of Action
The mechanism by which Methyl 3-(trifluoromethoxy)benzoylformate exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to these targets, leading to various biological and chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between methyl 3-(trifluoromethoxy)benzoylformate and related esters:
Key Observations :
- Steric Effects : The trifluoromethoxy group introduces moderate steric bulk, which may influence regioselectivity in reactions.
- Ester Chain Length : Ethyl esters (e.g., ) exhibit slightly higher molecular weights and altered solubility profiles compared to methyl esters.
Physicochemical Properties
Market and Industrial Relevance
- Methyl Benzoylformate : Produced globally for UV-curable coatings (projected market growth to 2025) .
Biological Activity
Methyl 3-(trifluoromethoxy)benzoylformate is a compound with significant biological activity, primarily due to its unique structural features, including a trifluoromethoxy group. This article delves into its biological interactions, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8F3O4
- Molecular Weight : Approximately 248.1554 g/mol
- Functional Groups : Contains a benzoyl formate moiety and a trifluoromethoxy substituent.
The trifluoromethoxy group enhances the compound's lipophilicity, improving membrane permeability and bioavailability, which is crucial for its interaction with biological systems.
This compound functions as an enzyme inhibitor or activator , modulating various biochemical processes. The trifluoromethoxy group increases binding affinity to target proteins, significantly altering enzyme kinetics and metabolic outcomes.
Biological Applications
The compound has several notable applications:
- Enzyme Mechanisms : Utilized in studies exploring enzyme catalysis and mechanisms, particularly in reactions involving carbonyl compounds.
- Metabolic Pathways : Serves as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of metabolic pathways.
- Agrochemical Development : Employed in synthesizing agrochemicals, including herbicides and pesticides.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of α-hydroxyacid oxidases, influencing the conversion of substrates like mandelate to benzoylformate.
Case Studies
- Case Study 1: Enzyme Activity Modulation A study focused on the effects of this compound on p-hydroxymandelate oxidase (Hmo). Results indicated that the compound significantly alters the enzyme's activity, showcasing its potential as a tool for probing enzyme mechanisms and developing inhibitors for therapeutic use.
- Case Study 2: Synthesis Applications Another research effort highlighted the compound's role in facilitating asymmetric synthesis reactions crucial for producing enantiomerically pure compounds used in pharmaceuticals.
Data Table: Summary of Biological Activities
| Property/Activity | Description |
|---|---|
| Enzyme Interaction | Acts as an inhibitor/activator for various enzymes |
| Metabolic Pathway Influence | Modulates key metabolic processes |
| Agrochemical Applications | Used in synthesizing herbicides and pesticides |
| Precursor for Bioactive Compounds | Facilitates synthesis of pharmaceuticals |
| Reactivity Enhancement | Trifluoromethoxy group increases binding affinity |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 3-(trifluoromethoxy)benzoylformate in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent skin contact (classified as a skin sensitizer, H317) .
- Ensure proper ventilation to avoid inhalation of vapors or aerosols. If exposure occurs, immediately flush affected areas with water for 15 minutes and seek medical attention .
- Store in a cool, dry place away from heat sources, as thermal decomposition releases toxic gases (e.g., CO, HF) .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the trifluoromethoxy group (δ ~75–85 ppm for ) and ester carbonyl (δ ~165–170 ppm) .
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H] at m/z 221) to assess purity .
Advanced Research Questions
Q. What computational methods are used to study the thermal decomposition mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometries and calculate activation energies for bond cleavage pathways (e.g., C-O ester bond dissociation). Compare computed transition states with experimental pyrolysis data .
- Kinetic Modeling : Use Arrhenius parameters (e.g., pre-exponential factor, activation energy) derived from thermogravimetric analysis (TGA) to predict decomposition rates under varying temperatures .
Q. How does catalyst selection influence the enantioselective hydrogenation of this compound?
- Methodological Answer :
- Heterogeneous Catalysis :
- Pt/Alumina with Cinchona Alkaloids : Modify Pt catalysts with cinchonidine (CD) or quinidine (QD) to achieve enantiomeric excess (ee) >90% in continuous-flow reactors. Optimize H pressure (1–5 bar) and solvent polarity (e.g., ethanol vs. toluene) .
- Biocatalysis :
- Saccharomyces cerevisiae LH1 : Use NAD-dependent reductases in yeast cells for asymmetric reduction to (-)-methyl mandelate. Monitor ee via chiral HPLC and optimize cofactor regeneration systems .
Q. What are the challenges in analyzing contradictory kinetic data from bioreduction experiments involving this compound?
- Methodological Answer :
- Data Contradiction Resolution :
- Error Source Identification : Assess variability in enzyme activity (e.g., yeast cell viability, NAD availability) and reactor conditions (pH, temperature) using triplicate experiments with standard deviations .
- Mechanistic Insights : Compare Michaelis-Menten parameters (K, V) across substrates (e.g., methyl benzoylformate vs. pyruvic aldehyde dimethyl acetal) to identify competitive inhibition or substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
